
Vinylidene fluoride
Overview
Description
Vinylidene fluoride (VDF), with the chemical formula CH₂=CF₂, is a fluorinated olefin that exists as a colorless, nearly odorless gas at room temperature. It has a molecular weight of 64.03 g/mol, a boiling point of −84°C, and forms explosive mixtures with air . VDF is a critical monomer in synthesizing poly(this compound) (PVDF), a semicrystalline polymer renowned for its piezoelectric, ferroelectric, and dielectric properties . PVDF exhibits high crystallinity (up to 60%) and is base-sensitive, limiting its use in strongly alkaline environments . VDF can also be copolymerized with fluorinated monomers like trifluoroethylene (TrFE) and tetrafluoroethylene (TFE) to tailor material properties for applications ranging from elastomers (e.g., Viton rubber) to energy storage devices .
Preparation Methods
Pyrolysis of 1,1,1-Trifluoroethane with Hydrogen Chloride
Reaction Mechanism and Catalysts
The gas-phase pyrolysis of 1,1,1-trifluoroethane (143a) and hydrogen chloride (HCl) remains a cornerstone for VDF production. The reaction proceeds via free-radical pathways, with 143a undergoing sequential dehydrofluorination and chlorination:
3\text{CF}3 + \text{HCl} \rightarrow \text{CH}2=\text{CF}2 + 2\text{HF} + \text{Cl}_2 \quad \text{(Overall stoichiometry)}.
Aluminum fluoride (AlF) serves as the primary catalyst, often augmented with oxygen (1–10 vol%) or carbon dioxide (20–75 mol%) to enhance selectivity . Co-feeding oxygen suppresses coke formation, while CO moderates reaction exothermicity, enabling stable operation at 300–700°C .
Process Conditions and Optimization
Continuous-flow reactors dominate industrial implementations due to superior heat management and yield consistency. Key parameters include:
Parameter | Optimal Range | Impact on VDF Yield |
---|---|---|
Temperature | 550–650°C | Higher temps favor kinetics |
Residence time | 2–5 s | Prevents over-pyrolysis |
143a:HCl molar ratio | 1:1.2–1:1.5 | Limits HCl excess |
Pressure | 0.1–0.5 MPa | Minimizes side reactions |
Under these conditions, per-pass VDF yields reach 65–75%, with 1-chloro-1-fluoroethylene (VClF) and 1,1-dichloroethylene (VDC) as primary by-products .
By-product Management and Recycling
Effluent gases are scrubbed with 20% KOH to neutralize HF and HCl, followed by anhydrous CaSO drying . Distillation recovers 85–90% of unreacted 143a and HCl for reuse, while VClF/VDC are redirected to hydrofluorination reactors to regenerate 143a .
Catalytic Dehydrochlorination of 1-Chloro-1,1-Difluoroethane (HCFC-142b)
BaF(p-BDC) Catalyst System
The metal-organic framework BaF(p-BDC) (BDC = 1,4-benzenedicarboxylate) calcined at 600–700°C decomposes into BaF and BaCO, which react with HCl to form active BaClF species :
This catalyst achieves 92% HCFC-142b conversion at 350°C, far below conventional pyrolysis temperatures .
Performance Metrics
Comparative data for BaClF vs. traditional catalysts:
Catalyst | Temp (°C) | Conversion (%) | VDF Selectivity (%) | Stability (h) |
---|---|---|---|---|
BaClF | 350 | 92 | 95 | >200 |
SrF | 600 | 88 | 78 | 50 |
AlF | 650 | 95 | 82 | 120 |
BaClF’s stability stems from its resistance to over-chlorination, maintaining activity even after 200 hours .
Thermal Decomposition of Chlorodifluoromethane (HCFC-22)
Reaction Pathways
HCFC-22 pyrolysis follows:
2 \rightarrow \text{CH}2=\text{CF}_2 + \text{HCl} \quad \Delta H^\circ = +142\ \text{kJ/mol}.
This endothermic process requires 700–750°C in tubular reactors, yielding 50–60% VDF due to competing pathways forming tetrafluoroethylene .
Comparative Analysis of Industrial Methods
Method | Feedstock | Temp (°C) | Catalyst | Yield (%) | Energy (GJ/ton) |
---|---|---|---|---|---|
143a/HCl pyrolysis | 143a + HCl | 600 | AlF/O | 70 | 12.5 |
HCFC-142b dehydrochlor. | HCFC-142b | 350 | BaClF | 87 | 8.2 |
HCFC-22 pyrolysis | HCFC-22 | 700 | None | 55 | 18.0 |
The BaClF-catalyzed route reduces energy demand by 34% versus 143a pyrolysis, positioning it as the most sustainable option .
Chemical Reactions Analysis
Vinylidene fluoride undergoes various chemical reactions, including:
Polymerization: The most significant reaction is its polymerization to form polythis compound.
Substitution Reactions: this compound can participate in substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Addition Reactions: It can also undergo addition reactions with various reagents, such as hydrogen or halogens, to form saturated compounds.
The major products formed from these reactions include polythis compound and its copolymers, as well as various halogenated derivatives .
Scientific Research Applications
Industrial Applications
Chemical Processing:
- Wire and Cable Coating: PVDF is extensively used for insulation in electrical cables due to its excellent chemical resistance and low flame spread properties. It is particularly beneficial in high-temperature environments such as aerospace and automotive industries .
- Piping Systems: The material is utilized as a lining for pipes and valves in chemical processing equipment, ensuring durability against corrosive substances .
Table 1: Key Industrial Applications of Vinylidene Fluoride
Application | Description |
---|---|
Wire Insulation | Used in aircraft and electronics for safety |
Chemical Processing | Lining for pipes and valves in corrosive environments |
Automotive Components | Durable coatings for parts exposed to harsh conditions |
Energy Sector
Battery Technology:
- This compound is a critical component in the production of cathodes and anodes for lithium-ion batteries. Its role as a binder enhances the mechanical properties of electrodes, contributing to improved battery performance .
Table 2: Applications in Energy Storage
Application | Description |
---|---|
Lithium-Ion Batteries | Acts as a binder enhancing electrode performance |
Supercapacitors | Used in energy storage devices due to stability |
Biomedical Applications
Medical Devices:
- PVDF's biocompatibility makes it suitable for use in medical devices such as sensors and actuators. Its piezoelectric properties enable the development of devices that convert mechanical stress into electrical signals, which is essential for various biomedical applications .
Case Study: Piezoelectric Sensors
- A study demonstrated the use of PVDF-based piezoelectric sensors in monitoring physiological signals. The sensors exhibited high sensitivity and reliability, making them ideal for wearable health monitoring devices .
Environmental Applications
Filtration Membranes:
- PVDF membranes are widely used in water filtration systems due to their excellent chemical resistance and mechanical strength. They are effective in removing contaminants from water, making them suitable for environmental remediation efforts .
Table 3: Environmental Applications of this compound
Application | Description |
---|---|
Water Filtration | Effective membranes for contaminant removal |
Environmental Remediation | Used in systems designed to clean polluted water |
Smart Materials
Electroactive Polymers:
- The β phase of PVDF exhibits remarkable electroactive properties, making it suitable for applications in sensors, actuators, and energy harvesting devices. Research has shown that these materials can be tailored for specific functionalities depending on their microstructure .
Table 4: Smart Material Applications
Application | Description |
---|---|
Sensors | Used in various sensing applications due to sensitivity |
Actuators | Converts electrical energy into mechanical motion |
Mechanism of Action
The mechanism of action of vinylidene fluoride primarily involves its polymerization to form polythis compound. This polymer exhibits piezoelectric properties, meaning it can generate an electric charge in response to mechanical stress. This property is due to the alignment of dipoles within the polymer structure, particularly in the β-phase, which is highly polar . The molecular targets and pathways involved in its action include the interaction of the polymer with external electric fields and mechanical forces, leading to changes in its electrical and mechanical properties .
Comparison with Similar Compounds
Chemical Structure and Physical Properties
Compound | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |
---|---|---|---|---|
Vinylidene Fluoride (VDF) | CH₂=CF₂ | 64.03 | −84 | Two fluorine atoms on one carbon |
Vinyl Fluoride (VF) | CH₂=CHF | 46.04 | −72 | One fluorine atom |
Vinyl Chloride (VC) | CH₂=CHCl | 62.50 | −13.4 | Chlorine substituent |
Vinylidene Chloride (VDC) | CH₂=CCl₂ | 96.94 | 31.7 | Two chlorine atoms on one carbon |
Trifluoroethylene (TrFE) | CF₂=CHF | 116.03 | −28 | Three fluorine atoms |
Tetrafluoroethylene (TFE) | CF₂=CF₂ | 100.02 | −76.3 | Four fluorine atoms |
VDF’s symmetrical fluorine substitution enables strong dipole interactions, enhancing its polarity compared to asymmetrical analogs like VF and VDC .
Polymerization and Copolymerization Behavior
- VDF Homopolymerization : Radical polymerization of VDF yields PVDF, which crystallizes in multiple phases (α, β, γ, δ), with the β-phase being piezoelectric . The reaction is highly exothermic and occurs above VDF’s critical temperature and pressure .
- Copolymers :
- P(VDF-TrFE) : Incorporation of TrFE (typically 20–50 mol%) disrupts PVDF’s α-phase, stabilizing the ferroelectric β-phase. This copolymer exhibits superior remanent polarization (up to 100 mC/m²) compared to PVDF .
- VDF-TFE Elastomers : Copolymers with TFE show enhanced thermal stability (>200°C) but reduced piezoelectric response due to increased symmetry .
Biological Activity
Vinylidene fluoride (VDF) is a colorless gas that serves as a monomer for the production of poly(this compound) (PVDF), a polymer known for its unique properties, including piezoelectricity, ferroelectricity, and chemical resistance. This article explores the biological activity of VDF and its derivatives, focusing on antimicrobial properties, biocompatibility, and potential applications in biomedical fields.
VDF can polymerize to form PVDF through free radical polymerization. The resulting polymer exhibits various crystalline phases (α, β, γ, and δ), each with distinct electrical and mechanical properties. The β-phase is particularly noteworthy for its high piezoelectric activity, which has implications in tissue engineering and regenerative medicine.
Antimicrobial Activity
Poly(this compound) Antimicrobial Properties
Recent studies have demonstrated that PVDF can be modified to enhance its antimicrobial properties. For instance, PVDF membranes have been grafted with iodine complexes to create highly efficient antimicrobial surfaces. These modified membranes showed significant effectiveness against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, achieving over 99% bacterial reduction in laboratory settings .
Table 1: Antimicrobial Efficacy of Modified PVDF Membranes
Membrane Type | Bacterial Strain | Reduction (%) |
---|---|---|
Pristine PVDF | E. coli | 10 |
PVP-grafted PVDF | E. coli | 70 |
Iodine-immobilized PVDF | E. coli | >99 |
Iodine-immobilized PVDF | S. aureus | >99 |
The enhancement of antimicrobial activity is attributed to the introduction of iodine, which acts as a potent biocide when immobilized on the membrane surface .
Biocompatibility and Tissue Engineering Applications
Research indicates that PVDF scaffolds exhibit good biocompatibility, making them suitable for tissue engineering applications. In vitro studies have shown that human adipose-derived stromal cells (hADSCs) cultured on PVDF scaffolds demonstrate high viability and proliferation rates. The piezoelectric properties of PVDF also promote osteogenic differentiation, enhancing bone tissue regeneration .
Case Study: PVDF Scaffolds in Bone Tissue Engineering
A study evaluated the effectiveness of electrospun PVDF scaffolds in promoting bone regeneration in vitro. The scaffolds were tested with hADSCs in an osteogenic medium over 21 days. Results indicated:
- Increased cell viability over time
- Enhanced mineralization of the extracellular matrix
- Positive correlation between scaffold piezoelectricity and cell differentiation
These findings suggest that PVDF scaffolds could serve as effective platforms for bone tissue engineering applications due to their mechanical properties and ability to support cell growth .
Future Research Directions
Despite promising results, further research is needed to fully understand the interactions between PVDF materials and biological systems. Key areas for future investigation include:
- Long-term biocompatibility assessments in vivo
- Mechanistic studies on how piezoelectric properties influence cellular behavior
- Development of multifunctional PVDF materials that combine antimicrobial activity with enhanced mechanical properties for specific biomedical applications.
Q & A
Q. Basic: What experimental methods are recommended for synthesizing poly(vinylidene fluoride) (PVDF) nanocomposites with enhanced dielectric properties?
Answer:
The solution casting method is widely used to synthesize PVDF nanocomposites. Key steps include:
- Nanofiller dispersion : Graphene oxide (GO) or graphene (G) is dispersed in solvents like dimethylformamide (DMF) via sonication to ensure homogeneity .
- Polymer dissolution : PVDF is dissolved in the same solvent under controlled heating (60–70°C).
- Solution mixing : The nanofiller suspension is blended with the PVDF solution, followed by casting and solvent evaporation.
- Characterization : Use X-ray diffraction (XRD) to confirm β-phase crystallization (peak at ~20.6°) and Fourier transform infrared (FTIR) spectroscopy (absorption bands at 840 cm⁻¹ for β-phase) .
Table 1: Key Characterization Techniques for PVDF Nanocomposites
Q. Advanced: How can researchers resolve contradictions in reported toxicity data for this compound exposure?
Answer:
Contradictions in toxicity studies often arise from differences in experimental design:
- Pretreatment variables : Studies showing acute hepatotoxicity in rats used PCB or phenobarbital pretreatments, which induce cytochrome P450 enzymes, altering VDF metabolism .
- Dosage and exposure routes : Compare inhalation vs. oral administration; Maltoni et al. (1979) reported carcinogenicity via inhalation, while others found no effects at lower doses .
- Data reliability grading : Use frameworks like ECETOC’s "code of reliability" to prioritize studies with robust methodologies (e.g., controlled exposure durations, validated biomarkers) .
Methodological Recommendations:
- Conduct dose-response studies with standardized protocols.
- Include metabolomic profiling to identify biomarkers (e.g., fluoride ion concentrations in urine ).
Q. Basic: What are the critical factors in designing copolymerization experiments with this compound?
Answer:
Successful copolymerization requires:
- Monomer selection : Hexafluoropropylene (HFP) enhances elasticity, while chlorotrifluoroethylene (CTFE) improves thermal stability .
- Initiator systems : Use peroxides (e.g., tert-butyl peroxypivalate) for radical polymerization under controlled temperatures (40–80°C) .
- Solvent choice : Supercritical CO₂ enables solvent-free synthesis of β-phase PVDF .
Key Validation Steps:
- Gel permeation chromatography (GPC) : Determine molecular weight distribution.
- Differential scanning calorimetry (DSC) : Analyze melting points (e.g., ~170°C for PVDF homopolymers) .
Q. Advanced: How does the incorporation of poly(methyl methacrylate) (PMMA) influence the crystallization kinetics of PVDF blends?
Answer:
PMMA disrupts PVDF crystallization by:
- Reducing crystallinity : FTIR and XRD show suppressed β-phase formation at high PMMA ratios (>30 wt%) due to steric hindrance .
- Altering nucleation : Polar interactions between PVDF’s CF₂ groups and PMMA’s ester groups slow spherulite growth, observed via polarized optical microscopy .
Experimental Design Tips:
- Variable blending ratios : Test 10–50% PMMA to map phase behavior.
- In-situ crystallization monitoring : Use time-resolved synchrotron XRD .
Q. Basic: What analytical methods are essential for assessing this compound’s environmental impact?
Answer:
- Gas chromatography-mass spectrometry (GC-MS) : Detect VDF degradation byproducts (e.g., hydrofluoric acid) in air/water samples .
- Ecotoxicology assays : Use Daphnia magna or algal bioassays to evaluate acute toxicity (EC₅₀ values) .
Table 2: Key Parameters for Environmental Monitoring
Parameter | Method | Detection Limit | Reference |
---|---|---|---|
VDF in air | GC-MS with cryogenic trapping | 0.1 ppb | |
Fluoride ions | Ion-selective electrode | 0.05 mg/L |
Q. Advanced: How can researchers optimize electroactive β-phase content in PVDF for sensor applications?
Answer:
β-phase enhancement strategies include:
- Mechanical stretching : Uniaxial stretching (4–5x strain) aligns polymer chains, increasing β-phase content to ~80% .
- Nanofiller addition : TiO₂ nanoparticles induce electrostatic interactions, promoting all-trans conformations (confirmed via FTIR) .
- High-voltage poling : Apply electric fields (>50 MV/m) to align dipoles .
Validation Metrics:
- Piezoelectric coefficient (d₃₃) : Measure using a Berlincourt meter (target: ~20–30 pC/N) .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods with >100 ft/min face velocity to prevent inhalation exposure .
- Personal protective equipment (PPE) : Wear nitrile gloves and gas-tight goggles; avoid PVC lab coats (VDF permeates PVC) .
- Emergency procedures : Neutralize spills with calcium carbonate to immobilize fluoride ions .
Q. Advanced: What molecular dynamics (MD) simulation approaches are effective for studying VDF copolymer interfaces?
Answer:
- Force fields : Use OPLS-AA or COMPASS III for accurate fluorine interactions .
- Simulation parameters :
- Temperature: 300–500 K to mimic processing conditions.
- Time steps: 1 fs for bond vibration analysis.
- Output analysis : Calculate radial distribution functions (RDFs) to quantify H-bonding between VDF and co-monomers .
Properties
IUPAC Name |
1,1-difluoroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2/c1-2(3)4/h1H2 | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCIDUSAKPWEOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)F | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2, Array | |
Record name | 1,1-DIFLUOROETHYLENE | |
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Record name | VINYLIDENE FLUORIDE | |
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Related CAS |
24937-79-9 | |
Record name | Poly(vinylidene fluoride) | |
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DSSTOX Substance ID |
DTXSID3021439 | |
Record name | Vinylidene fluoride | |
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Molecular Weight |
64.03 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-Difluoroethylene (or vinylidene fluoride) is a colorless gas which is flammable in the ranges of 5.5 to 21%. It is toxic by inhalation and contact. It is slightly soluble in water and soluble in alcohol and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless gas with a faint, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a faint, ethereal odor., Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.] | |
Record name | 1,1-DIFLUOROETHYLENE | |
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Record name | Ethene, 1,1-difluoro- | |
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Record name | Vinylidene fluoride | |
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Record name | VINYLIDENE FLUORIDE | |
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Record name | VINYLIDENE FLUORIDE | |
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Record name | Vinylidene fluoride | |
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Boiling Point |
-123 °F at 760 mmHg (NTP, 1992), -85.7 °C, -83 °C, -123 °F, -122 °F | |
Record name | 1,1-DIFLUOROETHYLENE | |
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Record name | 1,1-Difluoroethene | |
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Record name | VINYLIDENE FLUORIDE | |
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Record name | VINYLIDENE FLUORIDE | |
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Record name | Vinylidene fluoride | |
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Flash Point |
Flammable gas, NA (Gas) | |
Record name | VINYLIDENE FLUORIDE | |
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Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
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Solubility |
0.018 g/100 g at 77 °F and 760 mmHg (NTP, 1992), Slightly sol in water; sol in alcohol and ether, Water solubility = 6.3 cu cm/100 g at 25 °C and 10 kPa, Water solubility = 0.018 g/100 g at 25 °C and 760 mm Hg, Water solubility = 165 ppm at 25 °C, In water, 164.9 mg/L at 25 °C, Solubility in water: none, Insoluble | |
Record name | 1,1-DIFLUOROETHYLENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.617 at 75 °F (liquid) (NTP, 1992) - Less dense than water; will float, 0.617 g/cc at 24 °C (liquid), Critical density = 417 kg/cu m; Heat of formation = -345.2 kJ/mol at 25 °C; Heat of polymerization = -474.21 kJ/mol at 25 °C; explosive limits = 5.8-20.3 vol % in air, Relative density (water = 1): 0.6, 0.617 at 75 °F, 2.21(relative gas density) | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.2 (AIR= 1), Relative vapor density (air = 1): 2.2, 2.21 | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
21584 mmHg at 50 °F ; 26980 mmHg at 68 °F (NTP, 1992), Liquid molar volume = 0.055194 cu m/kmol; Vapor pressure = 3X10+4 mm Hg at 25 C (calculated from experimentally derived coefficients), 3.0X10+4 mm Hg at 25 °C, 35.2 atm | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Oxygen, 0.05 mol% max; other impurities, 0.2 mol% max and moisture, 0.01 mol% max...other impurities present are vinyl fluoride, difluoromethane, 1,1-difluoroethane, 1,1-difluoro-1-chloroethane and 1,1,1-trifluoroethane | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |
CAS No. |
75-38-7, 24937-79-9 | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinylidene fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Difluoroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kynar | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethene, 1,1-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vinylidene fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-difluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYLIDENE FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1IX2905B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene, 1,1-difluoro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KW88B80.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-227 °F (NTP, 1992), -144 °C at 1 atm /freezing point/, -144 °C, -227 °F | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.